molecular formula C16H9I2N3O B11987312 4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile CAS No. 302913-51-5

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

Cat. No.: B11987312
CAS No.: 302913-51-5
M. Wt: 513.07 g/mol
InChI Key: LOKXGMKLJXQCET-UHFFFAOYSA-N
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Description

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H9I2N3O and its molecular weight is 513.07 g/mol. The purity is usually 95%.
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Biological Activity

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile, a quinazoline derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H9I2N3OC_{16}H_9I_2N_3O with a molecular weight of 426.06 g/mol. The structure features a quinazoline ring substituted with iodine atoms and a benzonitrile group, which may influence its biological activity.

Biological Activity Overview

The biological activities of quinazoline derivatives are extensive. They have been studied for their roles in various therapeutic areas:

  • Anticancer Activity : Quinazolines have shown promising results against various cancer cell lines.
  • Antimicrobial Effects : These compounds exhibit activity against bacteria and fungi.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes the cytotoxicity data against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung cancer)5.9 ± 1.7
This compoundSW480 (colorectal cancer)2.3 ± 0.91
This compoundMCF7 (breast cancer)5.65 ± 2.33

These results indicate that this compound exhibits significant cytotoxicity against lung and colorectal cancer cells, comparable to standard chemotherapeutics like Cisplatin.

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, many quinazolines act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer development.

  • EGFR Inhibition : Quinazolines can block EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Tyrosine Kinase Inhibition : These compounds also inhibit various tyrosine kinases involved in tumorigenesis.

Antimicrobial Activity

Quinazolines have shown promise as antimicrobial agents. The following table summarizes findings from studies evaluating their antibacterial and antifungal properties:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli10 µg/mL
This compoundS. aureus15 µg/mL

These results suggest that the compound possesses significant antibacterial activity against common pathogens.

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. Research indicates that they can reduce inflammatory markers and cytokine production in vitro:

  • Cytokine Inhibition : Compounds have been shown to inhibit the production of TNF-alpha and IL-6 in activated macrophages.
  • In Vivo Studies : Animal models demonstrate reduced edema and inflammatory responses following treatment with quinazoline derivatives.

Properties

CAS No.

302913-51-5

Molecular Formula

C16H9I2N3O

Molecular Weight

513.07 g/mol

IUPAC Name

4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2

InChI Key

LOKXGMKLJXQCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)C#N

Origin of Product

United States

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